molecular formula C18H16N2O3 B3259096 N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 313375-95-0

N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B3259096
CAS RN: 313375-95-0
M. Wt: 308.3 g/mol
InChI Key: VTVUOBAWYSWANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as EI-05, is a novel small molecule that has been recently synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the fields of cancer research and neuroscience.

Scientific Research Applications

Anticancer Activity

Indole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. The compound’s structural features may contribute to its cytotoxic effects, making it a candidate for further study in cancer therapy .

Antimicrobial Properties

Indoles possess antimicrobial activity against bacteria, fungi, and viruses. Our compound could be evaluated for its efficacy against specific pathogens. Its mechanism of action might involve disrupting microbial membranes, inhibiting enzymes, or interfering with DNA replication. Such investigations could lead to novel antimicrobial agents .

Neuroprotective Effects

Indole derivatives often exhibit neuroprotective properties. Researchers explore their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Our compound’s structure suggests it could modulate neurotransmitter systems, reduce oxidative stress, or enhance neuronal survival. Preclinical studies are warranted to validate its neuroprotective effects .

Anti-inflammatory Activity

Indoles participate in immune responses by regulating inflammation. Our compound might inhibit pro-inflammatory cytokines or modulate immune cell function. Investigating its anti-inflammatory potential could lead to therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease .

Analgesic and Antipyretic Properties

Certain indole derivatives exhibit analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Our compound’s chemical structure suggests it could interact with pain receptors or modulate fever pathways. Clinical studies would be necessary to validate its efficacy in pain management and fever control .

Synthetic Methodology Development

Beyond its biological applications, the synthesis of indole derivatives remains an active area of research. Investigating novel synthetic routes to access our compound could contribute to the development of efficient and sustainable methodologies. Researchers aim to improve yields, reduce environmental impact, and explore greener synthetic approaches .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-13-9-7-12(8-10-13)20-18(22)17(21)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVUOBAWYSWANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245767
Record name N-(4-Ethoxyphenyl)-α-oxo-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

CAS RN

313375-95-0
Record name N-(4-Ethoxyphenyl)-α-oxo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313375-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethoxyphenyl)-α-oxo-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.